Cas no 1427013-88-4 (Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate)

Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate is a versatile pyrazole derivative with significant utility in synthetic organic chemistry and pharmaceutical research. Its structure features a reactive amino group, a chloro substituent, and a cyclopropylmethyl moiety, enabling diverse functionalization for the development of biologically active compounds. The ester group enhances solubility and facilitates further modifications, making it a valuable intermediate in medicinal chemistry. The cyclopropylmethyl substitution contributes to steric and electronic effects, potentially influencing binding affinity in target molecules. This compound is particularly useful in the synthesis of heterocyclic scaffolds and agrochemical or pharmaceutical candidates, offering a balance of stability and reactivity for advanced chemical applications.
Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate structure
1427013-88-4 structure
商品名:Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate
CAS番号:1427013-88-4
MF:C10H14ClN3O2
メガワット:243.690061092377
CID:5189757

Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate
    • 1H-Pyrazole-3-carboxylic acid, 5-amino-4-chloro-1-(cyclopropylmethyl)-, ethyl ester
    • インチ: 1S/C10H14ClN3O2/c1-2-16-10(15)8-7(11)9(12)14(13-8)5-6-3-4-6/h6H,2-5,12H2,1H3
    • InChIKey: IGZYAJDGSGFFTL-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2CC2)C(N)=C(Cl)C(C(OCC)=O)=N1

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.5±0.1 g/cm3
  • ふってん: 398.3±37.0 °C at 760 mmHg

Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate セキュリティ情報

Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR480033-1g
Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate
1427013-88-4
1g
£783.00 2024-05-23

Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate 関連文献

Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylateに関する追加情報

Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate (CAS No. 1427013-88-4): A Comprehensive Overview

Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate (CAS No. 1427013-88-4) is a versatile compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds promise in various therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.

The chemical structure of Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate is composed of a pyrazole core, an amino group, a chlorine atom, and an ethyl ester moiety. The cyclopropylmethyl substituent adds to its complexity and contributes to its unique pharmacological properties. This combination of functional groups provides a robust platform for exploring its potential in drug discovery and development.

Recent studies have highlighted the importance of pyrazole derivatives in the development of drugs with diverse therapeutic applications. For instance, pyrazoles have been extensively studied for their anti-inflammatory, antiviral, and anticancer properties. The presence of the amino group in Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate enhances its ability to form hydrogen bonds, which is crucial for interactions with biological targets such as enzymes and receptors.

The chlorine atom in the structure plays a significant role in modulating the compound's lipophilicity and electronic properties. This can influence its absorption, distribution, metabolism, and excretion (ADME) profile, making it an attractive candidate for optimization in drug design. The ethyl ester moiety can be hydrolyzed in vivo to release the corresponding carboxylic acid, which may have different pharmacological activities compared to the parent compound.

In the context of medicinal chemistry, Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate has been evaluated for its potential as a lead compound in the development of new therapeutic agents. Preclinical studies have shown that this compound exhibits promising activity against various disease models. For example, it has demonstrated potent inhibitory effects on specific enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory disorders.

Furthermore, the cyclopropylmethyl substituent has been shown to enhance the compound's metabolic stability and reduce its susceptibility to degradation by hepatic enzymes. This property is particularly important for improving the oral bioavailability and extending the half-life of the drug in vivo.

The versatility of Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate extends beyond its use as a standalone therapeutic agent. It can also serve as a valuable building block for synthesizing more complex molecules with enhanced biological activities. Chemists can modify various parts of the molecule to fine-tune its properties and optimize its performance for specific therapeutic applications.

In addition to its potential therapeutic uses, Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate has been explored for its utility as a research tool. Its unique structural features make it an excellent probe for studying protein-ligand interactions and elucidating the mechanisms of action of related compounds. This can provide valuable insights into the design of more effective drugs with improved safety profiles.

The synthesis of Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate typically involves multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have made it possible to produce this compound more efficiently and cost-effectively, facilitating its broader application in both academic and industrial settings.

In conclusion, Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate (CAS No. 1427013-88-4) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation and development as a novel therapeutic agent or research tool.

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